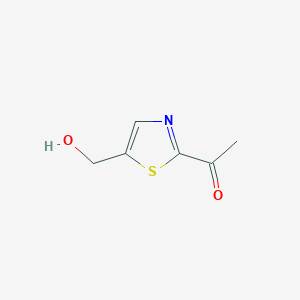![molecular formula C13H18IN5O8P2 B12090645 (1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)
(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which is functionalized with a purine derivative and a phosphate ester group. The presence of iodine and methylamino groups further enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt involves multiple steps, including the formation of the bicyclo[3.1.0]hexane core, the introduction of the purine moiety, and the functionalization with iodine, methylamino, and phosphate groups. Common synthetic routes may involve:
Formation of the bicyclo[3.1.0]hexane core: This can be achieved through cycloaddition reactions or ring-closing metathesis.
Introduction of the purine moiety: This step may involve nucleophilic substitution reactions to attach the purine derivative to the bicyclo[3.1.0]hexane core.
Functionalization with iodine and methylamino groups: These groups can be introduced through halogenation and amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the iodine group, potentially converting it to a hydrogen or other substituent.
Phosphorylation and Dephosphorylation: The phosphate ester group can be modified through phosphorylation or dephosphorylation reactions, altering the compound’s solubility and reactivity.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Phosphorylation: Reagents such as phosphorus oxychloride or phosphoric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[31
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure and functional groups make it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are known to be effective.
Industry: The compound’s reactivity and functional groups make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins and enzymes. The iodine and methylamino groups may enhance binding affinity and specificity, while the phosphate ester group can influence the compound’s solubility and cellular uptake.
相似化合物的比较
Similar Compounds
- (1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid compound with 1-phenylethanamine
- Ethyl acetoacetate
Uniqueness
(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[310]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt is unique due to its combination of a bicyclo[310]hexane core with a purine derivative and multiple functional groups This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds
属性
分子式 |
C13H18IN5O8P2 |
|---|---|
分子量 |
561.16 g/mol |
IUPAC 名称 |
[4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H18IN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25) |
InChI 键 |
NMVWLEUONAKGCD-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)







![7-Ethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B12090644.png)

